2-Bromo-3-chlorobenzenesulfonamide

Descripción general

Descripción

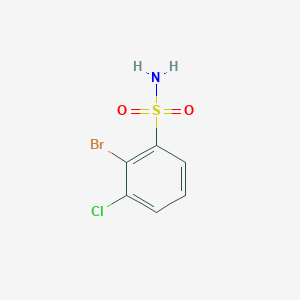

2-Bromo-3-chlorobenzenesulfonamide is a compound with the CAS Number: 1261499-12-0 . It has a molecular weight of 270.53 . It is a powder in physical form .

Molecular Structure Analysis

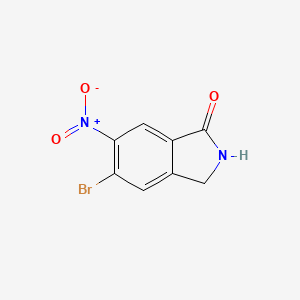

The molecular formula of 2-Bromo-3-chlorobenzenesulfonamide is C6H5BrClNO2S . Its Inchi Code is 1S/C6H5BrClNO2S/c7-6-4 (8)2-1-3-5 (6)12 (9,10)11/h1-3H, (H2,9,10,11) .Physical And Chemical Properties Analysis

2-Bromo-3-chlorobenzenesulfonamide is a powder in physical form . It has a molecular weight of 270.53 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Analytical Applications

- Analytical Reagent for Estimation : Aromatic sulfonyl haloamines, similar to 2-Bromo-3-chlorobenzenesulfonamide, have been employed as analytical reagents. For instance, Sodium N-chlorobenzenesulfonamide and related compounds have been used for estimating indigocarmine in solutions. The oxidation product, isatinsulfonate, is estimated spectrophotometrically, showcasing the utility of these compounds in analytical chemistry (Mahadevappa, Rangappa, Gowda, & Gowda, 1981).

Oxidation Studies

- Oxidant for Hexosamines : Sodium N-chlorobenzenesulfonamide, a compound similar to 2-Bromo-3-chlorobenzenesulfonamide, has been used as a selective oxidant for hexosamines in alkaline medium. This study shows the potential of such compounds in biochemical oxidation processes (Rangappa, Raghavendra, Mahadevappa, & Channegowda, 1998).

Solid-Liquid Phase Equilibrium

- Study of Solubility and Thermodynamics : The solubility of 2-chlorobenzenesulfonamide, closely related to 2-Bromo-3-chlorobenzenesulfonamide, has been studied in various solvents. This research is crucial for understanding the solid-liquid phase equilibrium, which is fundamental for designing and optimizing reaction and crystallization processes in industrial chemistry (Wu & Li, 2020).

Synthesis and Structural Studies

- Synthesis of Enantiomers : Research on the synthesis, crystal structure, and antitumor activity of enantiomers of related pyridinesulfonamide compounds indicates the potential of these compounds in medicinal chemistry, particularly in developing novel drugs (Zhou et al., 2015).

Catalysis and Chemical Synthesis

- Cross-Coupling Reactions : Studies on iron-catalyzed cross-coupling of chlorobenzenesulfonamides with alkyl Grignard reagents demonstrate the application of these compounds in synthesizing alkylated aromatics, a process important in pharmaceuticals and agrochemicals production (Bisz & Szostak, 2019).

Spectroscopic Investigations

- Vibrational Study of Derivatives : Computational and spectroscopic studies of halogen benzenesulfonamides, including compounds similar to 2-Bromo-3-chlorobenzenesulfonamide, have been conducted to understand their structural and spectral properties. This research contributes to a deeper understanding of their physicochemical properties (Karabacak et al., 2009).

Mecanismo De Acción

Target of Action

2-Bromo-3-chlorobenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to target enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, eye function, and bacterial folic acid synthesis .

Mode of Action

Sulfonamides, including 2-Bromo-3-chlorobenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, they prevent PABA from being utilized for the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway in bacteria . By inhibiting this pathway, sulfonamides prevent the production of essential components for bacterial DNA, RNA, and protein synthesis, thereby inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of 2-Bromo-3-chlorobenzenesulfonamide, like other sulfonamides, is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for bacterial DNA, RNA, and protein synthesis, these compounds effectively halt the proliferation of bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-chlorobenzenesulfonamide. For instance, the overuse and misuse of antibiotics, including sulfonamides, and their release into the environment can potentially pose a threat to animals and microbial communities in soil and aquatic environments . Furthermore, the presence of other drugs or substances in the body can affect the absorption, distribution, metabolism, and excretion of sulfonamides, thereby influencing their efficacy and potential side effects .

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-3-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHUUFHJQXIXRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-chlorobenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B1382828.png)